molecular formula C21H23N5O2 B2642484 2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2034510-37-5

2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2642484
CAS No.: 2034510-37-5
M. Wt: 377.448
InChI Key: LBINBOYJTVMFOP-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzoxazole ring, a tetrahydrocinnoline moiety, and a piperazine ring. Compounds with such structures are often studied for their potential pharmacological properties, including antimicrobial, anticancer, and neurological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Synthesis of the Tetrahydrocinnoline Moiety: This involves the hydrogenation of cinnoline derivatives under specific conditions.

    Coupling with Piperazine: The final step involves coupling the benzoxazole and tetrahydrocinnoline intermediates with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the piperazine moiety.

    Reduction: Reduction reactions can occur at the tetrahydrocinnoline moiety, potentially converting it to a fully saturated ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (alkyl halides) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Research may focus on its interaction with specific biological targets and its efficacy in inhibiting or modulating biological processes.

Medicine

In medicine, such compounds are often investigated for their therapeutic potential. They may exhibit anticancer, antiviral, or neuroprotective properties, making them candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, it might inhibit a specific enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-benzoxazol-3-yl)-1-piperazin-1-ylethan-1-one: Lacks the tetrahydrocinnoline moiety, potentially altering its biological activity.

    1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one: Lacks the benzoxazole ring, which may affect its chemical reactivity and biological properties.

Uniqueness

The uniqueness of 2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both benzoxazole and tetrahydrocinnoline moieties could enhance its interaction with multiple biological targets, potentially leading to synergistic effects.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H27N3OC_{23}H_{27}N_{3}O, and it features a benzoxazole moiety linked to a piperazine derivative. The presence of these functional groups contributes to its diverse biological activities.

PropertyValue
Molecular Weight365.48 g/mol
CAS NumberNot available
SMILESCC(C(=O)N1CCN(CC1)c2noc3ccccc23)C(=O)N4CCCCC4=N1
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. In a study focusing on the antibacterial potential of benzoxazole derivatives, it was found that while some compounds showed significant activity against Escherichia coli and Bacillus subtilis, others were less effective. The structure–activity relationship (SAR) analysis revealed that specific substituents on the benzoxazole structure can enhance or diminish antibacterial efficacy .

Anticancer Properties

Benzoxazole derivatives have also been investigated for their anticancer properties. A number of studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines, including:

  • Breast Cancer : Compounds demonstrated significant activity against MCF-7 and MDA-MB cell lines.
  • Lung Cancer : In vitro studies showed promising results against A549 cells.
  • Liver Cancer : HepG2 cells exhibited sensitivity to certain benzoxazole derivatives.

The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Neuroprotective Effects

Emerging research suggests that some benzoxazole derivatives may possess neuroprotective properties. These compounds have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress-induced damage. This activity may be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antiviral Activity

Certain benzoxazole derivatives have demonstrated antiviral activity against various viruses, including HIV and hepatitis C virus (HCV). The antiviral mechanism is believed to involve the inhibition of viral replication through interference with viral protein synthesis .

Case Study 1: Anticancer Activity

In a study published by Kakkar et al., several benzoxazole derivatives were synthesized and tested against multiple cancer cell lines. The most active compound exhibited an IC50 value in the low micromolar range against breast cancer cells (MCF-7). The study utilized a WST-1 colorimetric assay to assess cell viability post-treatment .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various benzoxazole derivatives was conducted using standard bacterial strains. The minimal inhibitory concentrations (MICs) were determined for several compounds, revealing significant antimicrobial activity for those with specific electron-donating groups on their phenyl rings. The results are summarized in Table 2 below .

Table 2: Antimicrobial Activity Results

CompoundMIC (μg/mL)Bacterial Strain
Compound A32E. coli
Compound B16Bacillus subtilis
Compound C64Pichia pastoris

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-21(14-18-16-6-2-4-8-19(16)28-24-18)26-11-9-25(10-12-26)20-13-15-5-1-3-7-17(15)22-23-20/h2,4,6,8,13H,1,3,5,7,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBINBOYJTVMFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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